4,5-Di(hydroxymethyl)thiazole Hydrochloride

Description

Properties

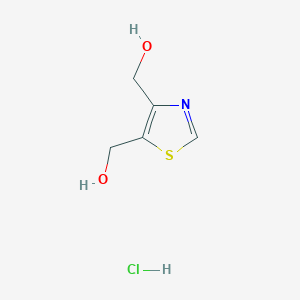

Molecular Formula |

C5H8ClNO2S |

|---|---|

Molecular Weight |

181.64 g/mol |

IUPAC Name |

[5-(hydroxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride |

InChI |

InChI=1S/C5H7NO2S.ClH/c7-1-4-5(2-8)9-3-6-4;/h3,7-8H,1-2H2;1H |

InChI Key |

NBMKOZFOWQGORO-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(S1)CO)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Process Description

A key industrially viable method is the one-pot preparation of 5-hydroxymethylthiazole derivatives, which can be adapted for the dihydroxymethyl compound by appropriate substitution. This method, described in Chinese patent CN101863853B, involves:

- Starting from 2-chloro-5-chloromethylthiazole, a halogenated thiazole derivative.

- Hydrolysis of the chloromethyl group to yield 2-chloro-5-hydroxymethylthiazole.

- Subsequent in situ metal/acid reduction (commonly using zinc powder and concentrated hydrochloric acid) to remove the chlorine substituent and generate the hydroxymethyl group at position 4.

- Extraction, drying, filtration, and distillation to isolate the pure 4,5-dihydroxymethylthiazole.

This method avoids isolating intermediates, reducing process complexity and catalyst poisoning risks.

Reaction Conditions and Reagents

| Reagent/Parameter | Amount/Range | Role |

|---|---|---|

| 2-Chloro-5-chloromethylthiazole | 100 parts | Starting material |

| Zinc powder | 40-60 parts | Reducing agent |

| Concentrated hydrochloric acid | 20-40 parts | Acid medium and catalyst |

| Water | 1000 parts | Solvent |

| Ethyl acetate | 900-1200 parts | Extraction solvent |

| Anhydrous sodium sulfate | 40-60 parts | Drying agent |

Advantages

- Simple operation in a single reactor.

- High purity product suitable for direct pharmaceutical synthesis.

- Cost-effective due to raw material accessibility.

- Scalable for industrial production.

Summary Table of Key Parameters

| Step | Conditions | Outcome |

|---|---|---|

| Hydrolysis | Aqueous medium, ambient to mild heat | Conversion to 2-chloro-5-hydroxymethylthiazole |

| Reduction | Zinc/HCl, same reactor | Dechlorination to 4,5-dihydroxymethylthiazole |

| Workup | Extraction, drying, distillation | Pure target compound |

Alternative Synthetic Routes via Condensation and Functional Group Transformations

While the above method is efficient for 5-hydroxymethylthiazole, related thiazole derivatives such as 4-methyl-5-(2-hydroxyethyl)thiazole have been synthesized by condensation of acyl precursors with thiourea or thioformamide, followed by controlled chlorination, hydrolysis, and oxidation steps. These methods provide insight into the chemistry applicable to dihydroxymethyl derivatives.

Ammonification and Chlorination

- Ammonia gas is introduced into carbon disulfide to form ammonium salts.

- Chlorination of α-acetyl-γ-butyrolactone under UV light produces 3-chloroacetylpropanol intermediates.

Condensation and Oxidation

- Condensation with thioformamide or thiourea forms the thiazole ring.

- Controlled oxidation with oxygen at low temperatures (5-12°C) yields hydroxyethyl-substituted thiazoles.

Extraction and Purification

- Dichloromethane extraction followed by vacuum distillation isolates the product with yields up to 82%.

Representative Reaction Conditions Table

| Step | Reagents/Conditions | Yield/Remarks |

|---|---|---|

| Ammonification | NH3 and CS2, 5-20°C | Formation of ammonium salt |

| Chlorination | Cl2 under UV, 0.6-1 molar ratio, ambient | 3-Chloroacetylpropanol formed |

| Condensation | Thioformamide/thiourea, acidic solvent, 78-100°C, 3-8 h | Thiazole ring formation |

| Oxidation | O2 flow, 5-12°C, 2 h | Hydroxyethyl substitution |

| Extraction | Dichloromethane | Product isolation |

| Distillation | 120-122°C at 400 Pa | Purification |

Specific Preparation of 4,5-Di(hydroxymethyl)thiazole Hydrochloride

Although direct literature on this compound is limited, the above methods can be adapted by:

- Starting from 2,4-dichloro-5-chloromethylthiazole or similar precursors.

- Sequential hydrolysis of chloromethyl groups to hydroxymethyl groups.

- Reduction of chloro substituents to hydroxymethyl groups using metal/acid systems.

- Conversion to hydrochloride salt by treatment with concentrated hydrochloric acid and crystallization.

Comprehensive Data Summary

| Parameter | Method 1: One-pot Hydrolysis/Reduction | Method 2: Condensation/Oxidation Route |

|---|---|---|

| Starting materials | 2-chloro-5-chloromethylthiazole | α-acetyl-γ-butyrolactone, thiourea |

| Reaction type | Hydrolysis + metal/acid reduction | Ammonification, chlorination, condensation, oxidation |

| Reaction temperature | Ambient to mild heating | 5-100°C (various steps) |

| Reaction time | Few hours | Several hours (3-8 h) |

| Yield | High purity, industrial scale | Up to 82% yield |

| Purification | Extraction, drying, distillation | Extraction, vacuum distillation |

| Product form | This compound | Hydroxyethyl-thiazole derivatives |

| Industrial applicability | High, cost-effective | Moderate, higher cost raw materials |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4,5-Di(hydroxymethyl)thiazole hydrochloride, exhibit significant antibacterial properties. A study highlighted the synthesis of novel thiazole compounds that demonstrated potent activity against multi-drug resistant bacteria, including Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance antimicrobial efficacy.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.09 µg/mL |

| Novel Thiazole Derivative | S. aureus | 0.05 µg/mL |

Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant effects. A study synthesized several thiazole-based compounds, which were evaluated for their ability to inhibit seizures in animal models. The results indicated that compounds with hydroxymethyl substitutions exhibited enhanced neuroprotective effects .

Neuroprotection

The neuroprotective potential of thiazoles has been extensively studied. For instance, one investigation focused on the synthesis of methylthiazoles that demonstrated significant neuroprotective activity in vitro. The compound this compound was included in a series of derivatives tested for their ability to protect neuronal cells from oxidative stress .

| Compound | Neuroprotective Activity (%) |

|---|---|

| This compound | 108 ± 3.6 |

| Control (CMZ) | 100 |

Antitumor Activity

Recent studies have also examined the antitumor properties of thiazole derivatives. A specific focus was placed on the efficacy of this compound against various cancer cell lines. The compound was found to inhibit cell proliferation significantly, particularly against breast cancer cell lines .

| Cell Line | IC50 (µM) | Comparison with Standard Drug |

|---|---|---|

| MCF-7 | 5.71 | 5-Fluorouracil (6.14 µM) |

| HepG2 | 4.50 | Doxorubicin (5.00 µM) |

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. Techniques such as condensation reactions and cyclization are commonly employed to achieve the desired structure .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical evaluation of novel thiazole compounds, researchers synthesized a series of derivatives including this compound and tested them against resistant bacterial strains. The findings confirmed its effectiveness as a bacteriostatic agent with potential therapeutic applications in treating infections caused by resistant pathogens .

Case Study 2: Neuroprotective Effects

A laboratory study assessed the neuroprotective effects of various thiazoles using cell culture models subjected to oxidative stress. The results demonstrated that this compound significantly improved cell viability compared to controls, suggesting its potential use in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of 4,5-Di(hydroxymethyl)thiazole Hydrochloride involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The hydrochloride group improves the compound’s solubility and stability in aqueous environments .

Comparison with Similar Compounds

Key Research Findings and Gaps

- Structural Advantages: The dual hydroxymethyl groups in 4,5-di(hydroxymethyl)thiazole HCl may enhance solubility compared to dimethyl or imino analogs (e.g., 2-amino-4,5-dimethylthiazole HCl or 2-amino-4-imino-2-thiazoline HCl), making it preferable for aqueous-phase reactions .

- Its utility as a synthetic intermediate is inferred from methods used for imidazo-thiazole derivatives .

- Regulatory Status : Pyridoxine HCl is an FDA-approved API, whereas 4,5-di(hydroxymethyl)thiazole HCl lacks commercial or regulatory documentation, suggesting it remains a research compound .

Biological Activity

4,5-Di(hydroxymethyl)thiazole hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxymethyl groups attached to a thiazole ring. This structural feature is crucial for its biological activity as it influences the compound's interaction with various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : Thiazole derivatives are known for their antioxidant properties. Studies have shown that compounds with thiazole rings can scavenge free radicals and reduce oxidative stress, which is particularly beneficial in conditions like diabetes mellitus where oxidative damage is prevalent .

- Antimicrobial Properties : Thiazole derivatives have demonstrated significant antimicrobial activity against various pathogens. Research indicates that this compound may inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans, showcasing its potential as an antimicrobial agent .

- Anticancer Activity : Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. For instance, some thiazole compounds have shown promising antiproliferative effects against human cancer cell lines with GI50 values indicating their potency . The mechanism often involves the induction of apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells. For example, certain thiazole derivatives have been shown to inhibit DNA gyrase in bacteria, which is vital for bacterial DNA replication .

- Interaction with Biomolecules : The hydroxymethyl groups may facilitate interactions with various biomolecules, altering their function and leading to biological effects such as enhanced antioxidant activity or increased sensitivity of cancer cells to chemotherapy agents .

Case Studies

- Diabetes Management : A study investigating the antioxidant effects of a thiazole derivative showed that it could improve enzymatic activities related to oxidative stress in diabetic rats. While statistical significance was not achieved in all parameters, trends suggested potential benefits in managing oxidative damage associated with diabetes .

- Antimicrobial Efficacy : In a comparative study of various thiazole derivatives, this compound exhibited notable activity against E. coli and S. aureus, suggesting its viability as a lead compound for developing new antimicrobial agents .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5-Di(hydroxymethyl)thiazole Hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Three primary methods are documented:

- Thionyl chloride in methanol/1,2-dichloroethane : Reacting 4-chloromethyl-4-hydroxy-2-dimethylaminomethylthiazoline with thionyl chloride under controlled temperatures (35–50°C) yields the product with a melting point of 137–140°C. NMR (DMSO-d6) confirms structural integrity .

- Phosphorus oxychloride in 1,2-dichloroethane : This method avoids residual starting material, as confirmed by TLC analysis, but requires careful pH and temperature control (23–50°C) .

- Sulfoxide chloride in methanol/1,2-dichloroethane : Rapid heating to 35–42°C followed by phase separation and methanol dissolution optimizes purity .

- Key Variables : Solvent polarity, temperature gradients, and reagent stoichiometry directly impact crystallinity and yield.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : Focus on δ values for hydroxymethyl protons (e.g., 4.12–4.27 ppm for CH=N groups) and aromatic protons in thiazole rings (7.14–7.35 ppm) .

- IR Spectroscopy : Hydroxyl (-OH) stretches near 3265–3420 cm⁻¹ and nitrile (CN) peaks at 2215–2218 cm⁻¹ are diagnostic .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 347 for thiazole derivatives) and fragmentation patterns validate molecular weight and substituent stability .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to mitigate side reactions during the synthesis of 4,5-Di(hydroxymethyl)thiazole derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates but may require post-reaction distillation to remove traces .

- Catalyst Screening : Triethylamine or acetic acid can modulate reaction pH, reducing unwanted byproducts like imine oligomers .

- Temperature Gradients : Stepwise heating (e.g., 23°C → 50°C) minimizes thermal degradation of hydroxymethyl groups .

Q. What strategies are effective for resolving contradictions in reported biological activities of 4,5-Di(hydroxymethyl)thiazole derivatives?

- Methodological Answer :

- Comparative Assay Design : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) to isolate variables like solvent residues or impurity profiles .

- Purity Validation : HPLC with UV detection (λ = 254 nm) ensures >95% purity, as impurities <5% can skew cytotoxicity results in MTT assays .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., hydroxymethyl vs. chloromethyl groups) with bioactivity using docking simulations or Hammett plots .

Q. How should researchers design experiments to evaluate the anticancer potential of this compound?

- Methodological Answer :

- In Vitro Models : Use human cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 µM) to determine IC50 values. Include positive controls (e.g., cisplatin) .

- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) to identify molecular targets .

- In Vivo Validation : Xenograft models with pharmacokinetic profiling (Cmax, AUC) ensure bioavailability and toxicity thresholds are established .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.